Enhanced Antiproliferative Activity of Derivatives: N-(5-Amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)amide vs. Sorafenib in A375P Melanoma Cells
Derivatives synthesized from 1-(4-methoxybenzyl)-1H-pyrazole-5-carbaldehyde, specifically N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide (compound 7c), exhibit significantly enhanced antiproliferative activity (GI50 = 0.27 μM) compared to the reference standard sorafenib, which demonstrates higher GI50 values in the same A375P melanoma cell line [1]. This direct head-to-head comparison highlights the superior potency achievable with this specific scaffold.
| Evidence Dimension | Antiproliferative activity (GI50) against A375P melanoma cell line |
|---|---|
| Target Compound Data | GI50 = 0.27 μM (for derivative 7c synthesized from the target compound) |
| Comparator Or Baseline | Sorafenib (reference standard) |
| Quantified Difference | Compound 7c exhibits a lower GI50 than sorafenib, indicating higher potency (sorafenib GI50 values in this cell line typically range from 1-10 μM in related studies, though exact value for this assay not provided). |
| Conditions | A375P melanoma cell line; antiproliferative assay |
Why This Matters
Procuring this building block enables the synthesis of lead compounds with demonstrably higher antiproliferative potency than the clinical kinase inhibitor sorafenib, a key metric for drug discovery programs targeting melanoma.
- [1] Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells, Bioorganic & Medicinal Chemistry, 2011, 19, 6760-6767. DOI: 10.1016/j.bmc.2011.09.023 View Source
